Ethyl 2-imino-2-isopropoxyacetate
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Overview
Description
Ethyl 2-imino-2-isopropoxyacetate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of an imino group and an isopropoxy group attached to an acetate backbone. It is primarily used in research settings and has various applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-imino-2-isopropoxyacetate typically involves the reaction of ethyl cyanoacetate with isopropyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-2-isopropoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-imino-2-isopropoxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-2-isopropoxyacetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl 2-imino-2-isopropoxyacetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: A precursor in its synthesis.
Isopropyl alcohol: Another precursor used in the synthesis.
Ethyl 2-amino-2-isopropoxyacetate: A reduced form of the compound.
These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-imino-2-propan-2-yloxyacetate |
InChI |
InChI=1S/C7H13NO3/c1-4-10-7(9)6(8)11-5(2)3/h5,8H,4H2,1-3H3 |
InChI Key |
KRPYEJHDAKISKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=N)OC(C)C |
Origin of Product |
United States |
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